molecular formula C11H21NO B15272014 2-[(Cyclohex-3-en-1-ylmethyl)amino]butan-1-ol

2-[(Cyclohex-3-en-1-ylmethyl)amino]butan-1-ol

Cat. No.: B15272014
M. Wt: 183.29 g/mol
InChI Key: LIVXEFGHWNFGDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Cyclohex-3-en-1-ylmethyl)amino]butan-1-ol is an organic compound with the molecular formula C11H21NO It features a cyclohexene ring attached to an amino group, which is further connected to a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyclohex-3-en-1-ylmethyl)amino]butan-1-ol typically involves the reaction of cyclohex-3-en-1-ylmethylamine with butanal under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclohex-3-en-1-ylmethyl)amino]butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the primary amine.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

2-[(Cyclohex-3-en-1-ylmethyl)amino]butan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(Cyclohex-3-en-1-ylmethyl)amino]butan-1-ol exerts its effects depends on its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Cyclohex-3-en-1-ylmethyl)amino]ethanol
  • 2-[(Cyclohex-3-en-1-ylmethyl)amino]propanol
  • 2-[(Cyclohex-3-en-1-ylmethyl)amino]pentanol

Uniqueness

2-[(Cyclohex-3-en-1-ylmethyl)amino]butan-1-ol is unique due to its specific chain length and the presence of both amino and hydroxyl functional groups. This combination allows for versatile chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

2-(cyclohex-3-en-1-ylmethylamino)butan-1-ol

InChI

InChI=1S/C11H21NO/c1-2-11(9-13)12-8-10-6-4-3-5-7-10/h3-4,10-13H,2,5-9H2,1H3

InChI Key

LIVXEFGHWNFGDQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NCC1CCC=CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.